molecular formula C20H28FN3O6 B023738 Balofloxacin dihydrate CAS No. 151060-21-8

Balofloxacin dihydrate

Cat. No.: B023738
CAS No.: 151060-21-8
M. Wt: 425.5 g/mol
InChI Key: WEGNYJXOCPJAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Balofloxacin dihydrate: is a fluoroquinolone antibiotic with broad-spectrum antibacterial activity. It is effective against a wide range of gram-positive, gram-negative, and anaerobic bacteria. This compound is primarily used for treating respiratory, intestinal, and urinary tract infections .

Scientific Research Applications

Balofloxacin dihydrate has several scientific research applications, including:

Safety and Hazards

Balofloxacin dihydrate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Balofloxacin Dihydrate has a broad spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, with enhanced activity against Gram positive bacteria, including MRSA and Streptococcus pneumoniae . It functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacterial cells. By inhibiting DNA-gyrase, it prevents bacterial cells from reproducing or repairing themselves, leading to cellular death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DNA-gyrase, an enzyme that is critical for bacterial DNA replication. By inhibiting this enzyme, this compound prevents bacterial cells from reproducing or repairing themselves .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not fully known. It is known that this compound is effective in reducing the counts of viable M. pneumonia in the lungs of hamsters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, this compound at a dosage of 200 mg/kg/day administered orally for 5 days was found to reduce the counts of viable M. pneumonia in the lungs of hamsters .

Subcellular Localization

Given its mechanism of action, it is likely to localize to the bacterial DNA where it exerts its effects by inhibiting DNA-gyrase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Balofloxacin dihydrate involves multiple stepsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Balofloxacin dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Ofloxacin

Comparison: Balofloxacin dihydrate is unique due to its enhanced activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. Compared to other fluoroquinolones, this compound has a broader spectrum of activity and is effective against a wider range of bacterial infections .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNYJXOCPJAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151060-21-8
Record name Balofloxacin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BALOFLOXACIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An acetonitrile solution (30 mL) containing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (3 g), 3-methylaminopiperidine dihydrochloride (2.1 g), triethylamine (1.43 mL), and boron trifluoride-tetrahydrofuran complex (2.84 g) was stirred at room temperature for 2 hours. Triethylamine (5.71 mL) was further added to the reaction mixture, followed by stirring at room temperature for 24 hours. The solvent was evaporated under reduced pressure, and methanol (30 mL) was added to the residue. The mixture was refluxed for 6 hours, and the solvent was evaporated under reduced pressure. 80% Hydrated methanol (30 mL) was added to the residue, and the pH of the product was adjusted to 8 by use of 5N aqueous sodium hydroxide solution, followed by stirring at room temperature for 16 hours. The thus-produced crystals were recovered through filtration and dried, to thereby yield 3.98 g of the title compound (yield: 92%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
solvent
Reaction Step One
Quantity
5.71 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balofloxacin dihydrate
Reactant of Route 2
Reactant of Route 2
Balofloxacin dihydrate
Reactant of Route 3
Balofloxacin dihydrate
Reactant of Route 4
Balofloxacin dihydrate
Reactant of Route 5
Reactant of Route 5
Balofloxacin dihydrate
Reactant of Route 6
Reactant of Route 6
Balofloxacin dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.